7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid
Overview
Description
“7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid” is a chemical compound with the CAS Number: 90267-85-9 . It has a molecular weight of 225.24 and its IUPAC name is the same as its common name . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO4/c13-9-6-7-10(14)12(9)8-4-2-1-3-5-11(15)16/h6-7H,1-5,8H2,(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 225.24 .Scientific Research Applications
Application in Organic Chemistry and Medicinal Chemistry
The compound “4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide” is synthesized from 4-aminobenzenesulfonamide and maleic anhydride . This compound enters the aza-Michael reaction with secondary amines to form various derivatives . These derivatives have been found to exhibit diverse biological activities, including selective inhibitory activity against various proteins .
Method of Application
The synthesis involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to give (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .
Results or Outcomes
The synthesized compound and its derivatives have shown high and diverse biological activities. These include selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin, and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Organic Synthesis Intermediate
“7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid” can be used as an important intermediate in organic synthesis for the production of other compounds .
Results or Outcomes
The outcomes would vary depending on the specific reactions and target compounds. The synthesized compounds could potentially be used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Synthesis of Glycan Probes
A compound with a similar structure, “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, has been used in the synthesis of glycan probes .
Method of Application
The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Results or Outcomes
The synthesized glycan probes can be used in biological research to study the roles of glycans in various biological processes .
Manufacturing of Pharmaceuticals
“7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid” could potentially be used in the manufacturing of pharmaceuticals .
Results or Outcomes
The outcomes would vary depending on the specific reactions and target compounds. The synthesized pharmaceutical compounds could potentially be used in various fields, including treatment of allergies, hypertension, inflammation, schizophrenia, bacterial infections, HIV, sleep disorders, and more .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
7-(2,5-dioxopyrrol-1-yl)heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-9-6-7-10(14)12(9)8-4-2-1-3-5-11(15)16/h6-7H,1-5,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHELHOUTNAEDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441083 | |
Record name | 7-(2,5-dioxopyrrol-1-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid | |
CAS RN |
90267-85-9 | |
Record name | 7-(2,5-dioxopyrrol-1-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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